alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid

Description

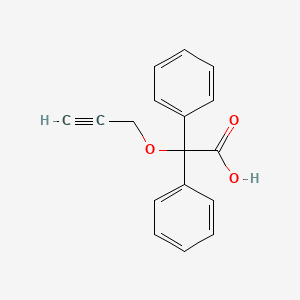

α-Phenyl-α-(2-propyn-1-yloxy)benzeneacetic acid (CAS 2766-01-0) is a substituted benzeneacetic acid derivative with the molecular formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol . Its structure features a phenyl group and a 2-propynyloxy moiety attached to the alpha-carbon of the benzeneacetic acid core. This compound is pharmacologically significant as an antispasmodic agent, particularly for treating gallbladder-related colic . It is also recognized as a critical impurity in trospium chloride synthesis (Trospium Impurity 1) .

Properties

IUPAC Name |

2,2-diphenyl-2-prop-2-ynoxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-13-20-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNHEGFKEBKWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid typically involves the reaction of benzeneacetic acid derivatives with propargyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzeneacetic Acid Derivatives

α-Methyl-4-(2-methylpropyl)benzeneacetic Acid (Ibuprofen)

- Structure : Features a methyl group and isobutyl chain at the alpha and para positions, respectively.

- Pharmacology: Unlike the antispasmodic target compound, ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes .

- Key Difference : The propynyloxy group in the target compound likely enhances muscarinic receptor antagonism , while ibuprofen’s isobutyl group facilitates COX inhibition .

α,α-Dimethyl-4-(1-pyrrolidinyl)benzeneacetic Acid (CAS 1018660-79-1)

- Structure : Contains dimethyl groups at the alpha position and a pyrrolidinyl substituent at the para position.

- Pharmacology : The pyrrolidinyl group may confer cholinergic receptor modulation , but its dimethyl groups reduce steric flexibility compared to the target compound’s propynyloxy chain .

- Metabolism : Dimethyl substituents increase metabolic stability, whereas the propynyloxy group may undergo hydrolysis to release bioactive intermediates .

Benzeneacetic Acid, 4-(Methoxycarbonyl)-α-2-propyn-1-yl- (CAS 52787-14-1)

- Structure : Includes a methoxycarbonyl group at the para position and a propynyl chain at the alpha position.

- Application : This methyl ester derivative is a synthetic intermediate. Esterification enhances lipophilicity , improving membrane permeability compared to the carboxylic acid form .

- Metabolism : Likely hydrolyzed in vivo to the active acid form, similar to the target compound’s prodrug analogs .

Functional Group Variations

Allyl Phenylacetate (CAS N/A)

- Structure : Esterified form of phenylacetic acid with an allyl group.

- Application : Used as a flavoring agent (FEMA 2039) due to its volatile nature .

- Key Difference : The absence of alpha-substituents and esterification render it pharmacologically inert compared to the antispasmodic target compound .

Phenylacetic Acid (CAS 103-82-2)

Pharmacokinetic and Metabolic Comparisons

Structural-Activity Relationships (SAR)

- Propynyloxy Group : Enhances antispasmodic activity by interacting with muscarinic receptors, as seen in trospium analogs .

- Methyl Esters (e.g., CAS 30118-97-9) : Improve lipophilicity for better absorption but require hydrolysis for activation .

- Pyrrolidinyl/Dimethyl Groups : Alter receptor binding kinetics and metabolic stability compared to the target compound .

Biological Activity

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid (also known as Propinox) is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenyl group, a propynyl ether linkage, and a benzeneacetic acid moiety. This structural configuration contributes to its diverse biological activities.

Biological Activities

1. Antibacterial Activity

Research indicates that derivatives of phenylacetic acid, including this compound, exhibit notable antibacterial properties. A study demonstrated that phenylacetic acid (PAA), a related compound, showed significant antibacterial activity against various strains of bacteria, including Agrobacterium tumefaciens T-37, with an IC50 value of 0.8038 mg/mL . The mechanism of action involves:

- Disruption of Cell Membrane Integrity : PAA damages the cell membrane, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : The compound interferes with the synthesis of proteins essential for bacterial growth and metabolism.

- Alteration of Metabolic Processes : It affects key metabolic pathways, including the tricarboxylic acid cycle, leading to reduced energy production in bacteria .

2. Antispasmodic Effects

This compound has been studied for its antispasmodic properties. It has shown effectiveness in treating moderate to severe colic pain, particularly of biliary origin. Its mechanism involves the relaxation of smooth muscle tissue, which alleviates spasms and discomfort .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Disrupts cell membrane integrity; inhibits protein synthesis; alters metabolism | |

| Antispasmodic | Relaxes smooth muscle tissue |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study focusing on the antibacterial efficacy of phenylacetic acid derivatives, it was found that this compound exhibited comparable antibacterial activity to established antibiotics against resistant strains of bacteria. The study emphasized the potential for this compound in developing new antimicrobial therapies.

Case Study 2: Clinical Application in Colic Treatment

A clinical trial assessed the effectiveness of this compound in patients suffering from biliary colic. Results indicated significant pain reduction within hours of administration, supporting its use as an effective antispasmodic agent.

Q & A

Basic Question: What are the recommended synthetic routes for α-phenyl-α-(2-propyn-1-yloxy)benzeneacetic Acid, and what critical steps ensure purity?

Methodological Answer:

The synthesis of α-phenyl-α-(2-propyn-1-yloxy)benzeneacetic Acid (CAS 2766-01-0) can be adapted from protocols for aryloxyacetic acid derivatives. A general approach involves:

- Step 1: Condensation of phenylacetic acid derivatives with propargyl bromide under basic conditions to introduce the propynyloxy group.

- Step 2: Acid-catalyzed esterification or hydrolysis to refine the carboxylate moiety.

Critical steps include rigorous purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using H/C NMR to confirm the absence of unreacted propargyl intermediates . For analogs, reflux conditions (80–100°C) and anhydrous solvents (e.g., THF) are essential to avoid side reactions .

Basic Question: Which spectroscopic and computational tools are most effective for structural elucidation of this compound?

Methodological Answer:

- Spectroscopy:

- Computational Tools:

- Molecular modeling software (e.g., Gaussian, Schrödinger Suite) predicts 3D conformation and electrostatic potential surfaces, aiding in understanding reactivity and biological interactions .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Adapt the Taguchi method (L9 orthogonal array) to systematically vary parameters:

- Factors: Catalyst loading (e.g., KCO), temperature, solvent polarity, and reaction time.

- Response: Monitor yield via HPLC (C18 column, UV detection at 254 nm).

In analogous studies, adsorbent dosage (93.78% contribution) and time were key factors for optimizing benzeneacetic acid derivatives . For this compound, DOE (Design of Experiments) software (e.g., Minitab) can identify interactions between variables and predict optimal conditions (e.g., 0.03 g catalyst, 24 h reaction time) .

Advanced Question: How to address contradictions in reported reactivity data for this compound?

Methodological Answer:

- Systematic Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Comparative Analysis: Use LC-MS to track byproducts and kinetic studies (e.g., pseudo-first-order rate constants) to compare reaction pathways.

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can reconcile discrepancies by modeling transition states and energy barriers for competing reactions .

Advanced Question: What analytical strategies are recommended for detecting this compound as a pharmaceutical impurity?

Methodological Answer:

- HPLC-MS: Use a reversed-phase C18 column (mobile phase: acetonitrile/0.1% formic acid) with ESI-MS in positive ion mode (expected [M+H] at m/z 267.1 for CHO) .

- Validation Parameters: Include specificity (peak purity >98%), LOD/LOQ (≤0.1 μg/mL), and recovery (90–110%) per ICH guidelines.

- Reference Standards: Cross-validate against Trospium impurity profiles, as this compound is a known degradation product .

Advanced Question: How to evaluate the biological activity of this compound in antispasmodic applications?

Methodological Answer:

- In Vitro Assays:

- Molecular Docking: AutoDock Vina or Glide predicts binding affinity to M3 receptors, guided by structural analogs showing IC values <10 μM .

Advanced Question: What strategies mitigate instability during storage or handling?

Methodological Answer:

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Formulation: Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent oxidation of the propynyloxy group .

- Thermal Analysis: DSC (Differential Scanning Calorimetry) identifies decomposition temperatures (>150°C), informing storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.